molecular formula C23H22BrN3O3 B2917333 N-(4-bromo-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-88-1

N-(4-bromo-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2917333
CAS No.: 872854-88-1
M. Wt: 468.351
InChI Key: NFFFNLXMRIOLFY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic organic compound with a molecular formula of C23H22BrN3O3 and a molecular weight of 492.35 g/mol . This acetamide derivative features a complex structure incorporating an indole ring system, a pyrrolidine subunit, and a brominated phenyl group. The indole scaffold is a near-ubiquitous component of biologically active compounds and natural products, recognized as a significant heterocyclic system in drug discovery . Indole derivatives, in general, have been reported to exhibit a wide spectrum of pharmacological properties, including anti-cancer, anti-fungal, anti-inflammatory, and anti-viral activities . Researchers are exploring this class of compounds for their potential as therapeutic agents and biochemical probes. The specific research value and detailed mechanism of action for this particular derivative are areas of ongoing investigation and are not yet fully characterized in the scientific literature. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c1-15-12-16(24)8-9-19(15)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFFNLXMRIOLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H19BrN2O2
  • Molecular Weight : 387.27 g/mol
  • CAS Number : 667907-61-1

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Topoisomerase Inhibition : Some derivatives have shown inhibitory effects on bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially contributing to their therapeutic effects against oxidative stress-related diseases .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
AntibacterialInhibition of Gram-negative bacteria
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells

Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of related compounds against Escherichia coli and Klebsiella pneumoniae. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential for development as antibacterial agents. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics like ciprofloxacin .

Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound could effectively reduce oxidative stress markers in human cell lines. This suggests a potential role in protecting cells from damage caused by reactive oxygen species (ROS), which is crucial for developing treatments for diseases linked to oxidative stress .

Study 3: Anticancer Potential

Research into the anticancer properties revealed that the compound could induce apoptosis in various cancer cell lines. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogenation significantly influences molecular properties. Key analogs include:

Compound ID Substituents Melting Point (°C) Yield (%) Molecular Weight Key Features Reference
5f () 4-Bromo, 5-methoxyindole 248–250 65 ~494.3* Bromophenyl, methoxyindole
5g () 4-Chloro, 5-methoxyindole 255–257 77 ~450.8* Chlorophenyl, methoxyindole
N-(4-Fluorobenzyl)-... () 4-Fluorobenzyl, indol-3-yl N/A N/A 324.3 Fluorophenyl, benzyl linkage

*Molecular weights calculated based on formulas.

  • Substituent Position : The 2-methyl group in the target compound’s phenyl ring could sterically hinder interactions compared to para-substituted analogs like 5f–5h .

Heterocyclic Modifications

Variations in the indole core and adjacent heterocycles:

Compound ID () Structure Key Modifications Reference
N-(4-chlorophenyl)-... Thiazolidinone, sulfanyl groups Sulfur-containing heterocycles
N-(4-Methylphenyl)-... () Phenylhydrazono, dihydroindole Hydrazone linkage, planar structure
  • Thiazolidinone vs. Pyrrolidine: ’s thiazolidinone introduces sulfur atoms, which may increase polar surface area and hydrogen-bonding capacity compared to the target’s pyrrolidine .
  • Hydrazone vs. Acetamide: The phenylhydrazono group in could enhance π-π stacking but reduce metabolic stability relative to the target’s acetamide bridge .

Side Chain Variations

The pyrrolidine-ethyl side chain distinguishes the target compound from analogs with piperidine or sulfur-containing chains:

Compound ID () Side Chain Molecular Weight Key Features Reference
N-(4-chlorophenyl)-... Piperidin-1-yl ethyl, sulfanyl 442.0 6-membered ring, sulfur atom
  • Pyrrolidine vs.
  • Sulfanyl Groups : ’s sulfanyl moiety could enhance thiol-mediated reactivity but increase oxidative instability compared to the target’s oxo group .

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